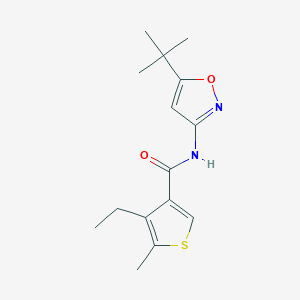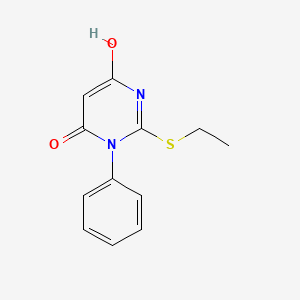
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of hydrazide and nicotinamide and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide is not fully understood. However, it is believed that this compound inhibits the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in lab experiments is that it has shown promising results in preclinical studies. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide. One area of focus is to further elucidate the mechanism of action of this compound. Additionally, researchers are exploring the use of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in humans.
Méthodes De Synthèse
The synthesis of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide involves the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with nicotinohydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown that N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide can inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-6-9(5-11(13(12)19)18(21)22)7-16-17-14(20)10-3-2-4-15-8-10/h2-8,19H,1H3,(H,17,20)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJOTYIFXMXYFA-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)
![methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B6010575.png)
![4-{[(3-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6010578.png)
![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(1-pyrrolidinylmethyl)piperidine](/img/structure/B6010581.png)

![N-(2-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B6010601.png)
![2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010611.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid](/img/structure/B6010616.png)

![N-(2-isopropoxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6010621.png)
![3-methyl-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6010627.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)
![[3-(3-chlorobenzyl)-1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B6010650.png)
![ethyl 1-[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6010656.png)